molecular formula C17H25NO5S B2559136 3-(2H-1,3-benzodioxol-5-yloxy)-N-(cyclohexylmethyl)propane-1-sulfonamide CAS No. 946286-34-6

3-(2H-1,3-benzodioxol-5-yloxy)-N-(cyclohexylmethyl)propane-1-sulfonamide

Cat. No.: B2559136
CAS No.: 946286-34-6
M. Wt: 355.45
InChI Key: ZHQCBVWJFJZSEQ-UHFFFAOYSA-N
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Description

The compound “3-(benzo[d][1,3]dioxol-5-yloxy)-N-(cyclohexylmethyl)propane-1-sulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, etc. Unfortunately, the specific physical and chemical properties of this compound are not available in the searched resources .

Scientific Research Applications

Acidolysis Mechanism in Lignin Model Compounds

Research by Yokoyama (2015) on the acidolysis of lignin model compounds highlights the significance of specific molecular groups in the reaction mechanisms. This study provides insights into the breakdown of complex lignin structures, potentially aiding in the development of more efficient processes for lignin valorization (Yokoyama, 2015).

Sulfonamide Drugs and Novel Applications

Carta, Scozzafava, and Supuran (2012) review the applications of sulfonamide-based drugs, covering their roles in treating various conditions through mechanisms such as enzyme inhibition. This reflects the chemical versatility and therapeutic potential of sulfonamide compounds, including 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(cyclohexylmethyl)propane-1-sulfonamide (Carta, Scozzafava, & Supuran, 2012).

Biotechnological Production of Diols

Xiu and Zeng (2008) discuss the biotechnological production of 1,3-propanediol and 2,3-butanediol from renewable resources. The review focuses on downstream processing and purification techniques, which are crucial for the cost-effective production of these valuable chemicals (Xiu & Zeng, 2008).

Environmental Degradation of Polyfluoroalkyl Chemicals

Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, highlighting the conversion of these compounds into perfluoroalkyl acids (PFAAs). Understanding the environmental fate of sulfonamides and related chemicals is critical for assessing their ecological impact and developing strategies for pollution mitigation (Liu & Avendaño, 2013).

Antibacterial to Antitumor Agents: Sulfonamides

Azevedo-Barbosa et al. (2020) explore the transition of sulfonamides from antibacterial to potential antitumor agents, emphasizing their medicinal chemistry aspects. This illustrates the broad pharmacological applications of sulfonamide compounds, underscoring their relevance in drug development (Azevedo-Barbosa et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the mechanism of action for this compound is not available in the searched resources .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects on humans and the environment. Unfortunately, specific safety and hazard information for this compound is not available in the searched resources .

Future Directions

The future directions of a compound refer to its potential applications and areas of research. Unfortunately, specific future directions for this compound are not available in the searched resources .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-(cyclohexylmethyl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c19-24(20,18-12-14-5-2-1-3-6-14)10-4-9-21-15-7-8-16-17(11-15)23-13-22-16/h7-8,11,14,18H,1-6,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQCBVWJFJZSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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